molecular formula C6H4N2S2 B172323 Thiazolo[5,4-C]pyridine-2-thiol CAS No. 116990-44-4

Thiazolo[5,4-C]pyridine-2-thiol

Cat. No. B172323
M. Wt: 168.2 g/mol
InChI Key: VHVPVAPCPMORFK-UHFFFAOYSA-N
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Patent
US07939527B2

Procedure details

To an ice-cold mixture of dimethylformamide (DMF, 1.1 mL) and DCE (8 mL) was added dropwise a solution of oxalyl chloride (1.73 mL) in DCE (4 mL). A white precipitate formed, and the reaction mixture was stirred at rt for 5 min. [1,3]Thiazolo[5,4-c]pyridine-2(1H)-thione (1 g, 6 mmol) was added in portions, and the reaction mixture was stirred at reflux for 3 h. After cooling to rt, the reaction mixture was treated with water (20 mL) and saturated (satd.) aqueous (aq.) NaHCO3 (100 mL) and then extracted with ethyl acetate (EtOAc) (2×100 mL). The combined organic layers were dried, filtered and concentrated to provide the desired product as a brown solid (1 g, 87%). 1H NMR (400 MHz, CDCl3): 9.11 (d, J=0.8, 1H), 8.68 (d, J=5.6, 1H), 7.85 (dd, J=5.6, 0.8, 1H). MS (ESI): mass calcd. for C6H3ClN2S, 169.97; m/z found, 171.0 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
CN(C)C=O.[C:6]([Cl:11])(=O)C(Cl)=O.[NH:12]1[C:20]2[CH:19]=[CH:18][N:17]=[CH:16][C:15]=2[S:14]C1=S.C([O-])(O)=O.[Na+]>ClCCCl.O>[Cl:11][C:6]1[S:14][C:15]2[CH:16]=[N:17][CH:18]=[CH:19][C:20]=2[N:12]=1 |f:3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.1 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
1.73 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
N1C(SC=2C=NC=CC21)=S
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed
ADDITION
Type
ADDITION
Details
was added in portions
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (EtOAc) (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC=2C=NC=CC2N1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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